3-Difluoromethoxy-5-fluoro-2-formylpyridine
Overview
Description
3-Difluoromethoxy-5-fluoro-2-formylpyridine is a chemical compound with the molecular formula C7H4F3NO2. It is characterized by the presence of a pyridine ring substituted with difluoromethoxy, fluoro, and formyl groups.
Preparation Methods
The synthesis of 3-Difluoromethoxy-5-fluoro-2-formylpyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced using a difluoromethylating agent under controlled conditions.
Formylation: The formyl group is introduced via formylation reactions, often using reagents like formic acid or its derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
3-Difluoromethoxy-5-fluoro-2-formylpyridine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The formyl group can participate in condensation reactions to form imines or other derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Difluoromethoxy-5-fluoro-2-formylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Difluoromethoxy-5-fluoro-2-formylpyridine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy and fluoro groups enhance its binding affinity and specificity, while the formyl group can participate in covalent bonding with target molecules. These interactions modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
3-Difluoromethoxy-5-fluoro-2-formylpyridine can be compared with similar compounds such as:
3-Difluoromethoxy-2-fluoro-5-formylpyridine: Similar structure but different substitution pattern.
5-(Difluoromethoxy)-6-fluoro-3-pyridinecarboxaldehyde: Another isomer with a different arrangement of functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(difluoromethoxy)-5-fluoropyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-4-1-6(13-7(9)10)5(3-12)11-2-4/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUOOWDVZABYQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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